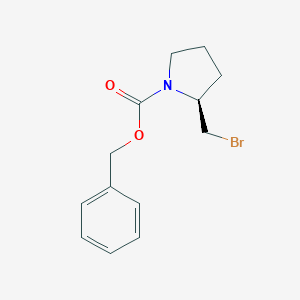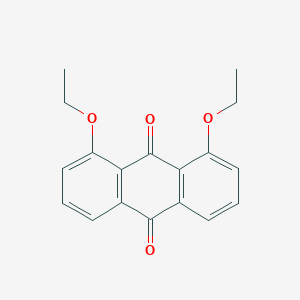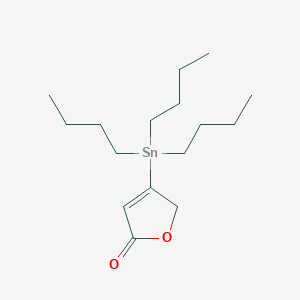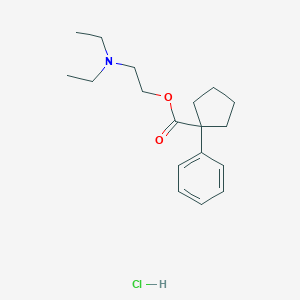![molecular formula C10H14O2 B172608 (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one CAS No. 197440-66-7](/img/structure/B172608.png)
(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone that has gained attention in the scientific community due to its unique structure and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been found to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical And Physiological Effects
(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. This compound has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one in lab experiments is its selective inhibition of the COX-2 enzyme, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one. One possible direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another direction is the study of the effects of this compound on other physiological processes, such as the immune system and cancer cells. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone that has potential applications in the development of new drugs for the treatment of pain and inflammation. Its selective inhibition of the COX-2 enzyme and good safety profile make it a promising candidate for further study. However, further research is needed to optimize its synthesis method and improve its solubility in water.
Synthesis Methods
The synthesis of (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has been achieved using different methods. One of the most commonly used methods involves the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethyl vinyl ketone, followed by a reduction reaction to yield the desired product.
Scientific Research Applications
(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
CAS RN |
197440-66-7 |
|---|---|
Product Name |
(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H14O2/c1-5(11)8-7(12)4-6-9(8)10(6,2)3/h6,8-9H,4H2,1-3H3/t6-,8?,9-/m1/s1 |
InChI Key |
ZKFJGRHXSHIXQG-CQTSCFDVSA-N |
Isomeric SMILES |
CC(=O)C1[C@H]2[C@H](C2(C)C)CC1=O |
SMILES |
CC(=O)C1C2C(C2(C)C)CC1=O |
Canonical SMILES |
CC(=O)C1C2C(C2(C)C)CC1=O |
synonyms |
Bicyclo[3.1.0]hexan-3-one, 2-acetyl-6,6-dimethyl-, (1R,5R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)